molecular formula C17H24F6N5OP B3028444 (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate CAS No. 206752-41-2

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate

Cat. No. B3028444
CAS RN: 206752-41-2
M. Wt: 459.4 g/mol
InChI Key: YNOBMGHLCWIWCL-UHFFFAOYSA-N
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Description

“(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate” is a non-hygroscopic, extremely reactive reagent used for peptide coupling . It is also known as HBPipU or O-(Benzotriazol-1-yl)-N,N,N′,N′-bis(pentamethylene)uronium hexafluorophosphate . Recent studies show that the crystal and solution structure of this coupling agent is a guanidinium N-oxide and not an uronium compound .


Synthesis Analysis

This compound is used as a reactant for comparison of racemization during peptide coupling and esterification of nucleosides to solid phase supports for oligonucleotide synthesis . It is an analogue of the bis(tetramethylene) derivative .


Molecular Structure Analysis

The empirical formula of this compound is C17H24F6N5OP and it has a molecular weight of 459.37 . The SMILES string representation is FP-(F)(F)(F)F.C1CCN(CC1)C+N4CCCCC4 .


Chemical Reactions Analysis

This compound is used as a reactant in peptide coupling and esterification of nucleosides to solid phase supports for oligonucleotide synthesis .


Physical And Chemical Properties Analysis

This compound has a melting point of 206°C (dec.) . It is soluble in acetonitrile at 0.1 g/mL and appears clear . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Peptide Coupling

HBPipU is used as a reactant in peptide coupling . Peptide coupling is a critical process in the production of peptides, which are vital in biological research and drug development.

Esterification of Nucleosides

HBPipU is used for the esterification of nucleosides to solid phase supports for oligonucleotide synthesis . This process is crucial in the field of genetics and molecular biology, particularly in the synthesis of DNA and RNA strands.

Synthesis of Esters

HBPipU is also used in the synthesis of esters . Esters are commonly used in a wide range of applications, from the production of plastics to the creation of fragrances.

Non-hygroscopic Reagent

HBPipU is a non-hygroscopic, extremely reactive reagent for peptide coupling . Its non-hygroscopic nature makes it ideal for use in environments where moisture control is critical.

Generation of Endocrine Disruptor Chemical Binders

HBPipU has been used in the generation of endocrine disruptor chemical binders . These binders are used to detect and neutralize endocrine-disrupting chemicals, which can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.

Synthesis of Magnolamide for Antioxidative Activity

HBPipU is used as a catalyst for the synthesis of magnolamide for antioxidative activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Preparation of 9-Acridinecaroboxamide Derivative

HBPipU is used as a catalyst for the preparation of 9-acridinecaroboxamide derivative . Acridine derivatives are known for their antitumor, antimalarial, and antimicrobial activities.

Plasmid CAN-encapsulating Liposomes

HBPipU is used in the synthesis of plasmid CAN-encapsulating liposomes . These liposomes are used in gene therapy, a technique used to treat or prevent disease by altering the genes within the body’s cells.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water . If irritation persists, medical advice should be sought .

Mechanism of Action

Target of Action

HBPipU is primarily used as a reactant in peptide coupling . It is an extremely reactive reagent that targets the carboxyl groups of amino acids, facilitating the formation of peptide bonds .

Mode of Action

HBPipU interacts with its targets by acting as a coupling agent. It facilitates the formation of peptide bonds by reacting with the carboxyl group of one amino acid and the amino group of another . This results in the formation of a peptide bond, linking the two amino acids together.

Biochemical Pathways

The primary biochemical pathway affected by HBPipU is peptide synthesis. By facilitating the formation of peptide bonds, HBPipU plays a crucial role in the synthesis of peptides and proteins . The downstream effects include the creation of new peptides and proteins, which can have various biological functions depending on their structure and composition.

Pharmacokinetics

It is known to be soluble in acetonitrile , suggesting that it may have good solubility in other organic solvents. Its bioavailability would depend on factors such as its route of administration and the physiological characteristics of the individual.

Result of Action

The primary result of HBPipU’s action is the formation of peptide bonds, leading to the synthesis of new peptides and proteins . These peptides and proteins can have a wide range of effects at the molecular and cellular level, depending on their specific structures and functions.

Action Environment

The action of HBPipU can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH and temperature of the reaction environment. Additionally, its stability may be influenced by storage conditions, as it is recommended to be stored at 2-8°C .

properties

IUPAC Name

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N5O.F6P/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;1-7(2,3,4,5)6/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBMGHLCWIWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F6N5OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate

CAS RN

190849-64-0, 206752-41-2
Record name (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-Benzotriazol-1-yl-N,N,N',N'-bis(pentamethylene)uronium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate
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(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate
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(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate
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(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate
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(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate
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(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate

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